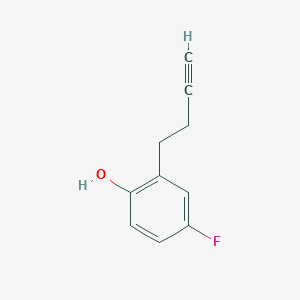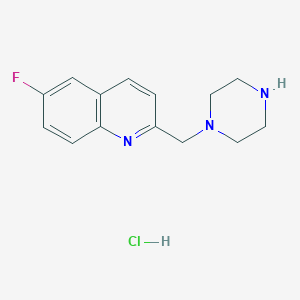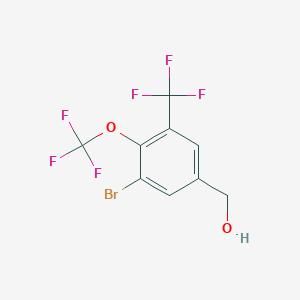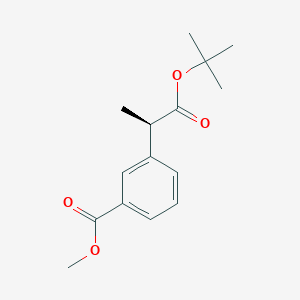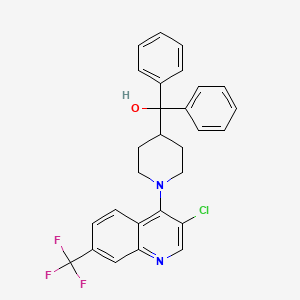
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol is a complex organic compound that features a quinoline core substituted with a trifluoromethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl and chlorine substituents. The piperidine ring is then attached, and finally, the diphenylmethanol group is introduced. The reactions often require specific catalysts and conditions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a wide range of functionalized quinoline compounds .
Scientific Research Applications
Chemistry
In chemistry, (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its quinoline core is a common motif in many biologically active molecules, and researchers are investigating its effects on various biological targets .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl and chlorine substituents can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core and have well-known biological activities.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms are common in medicinal chemistry.
Diphenylmethanol derivatives: These compounds are used in various applications, including as intermediates in organic synthesis.
Uniqueness
What sets (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol apart is its combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H24ClF3N2O |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
[1-[3-chloro-7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C28H24ClF3N2O/c29-24-18-33-25-17-22(28(30,31)32)11-12-23(25)26(24)34-15-13-21(14-16-34)27(35,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17-18,21,35H,13-16H2 |
InChI Key |
BKXPYRXLAWLMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=C5C=CC(=CC5=NC=C4Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)
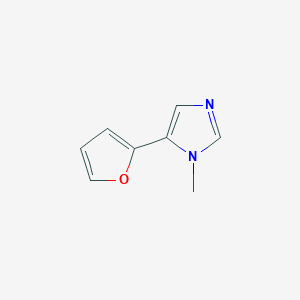
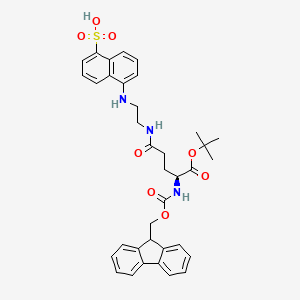
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)

![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
